molecular formula C11H12N2O2 B2693025 (2Z)-N-(2-methylphenyl)but-2-enediamide CAS No. 305373-28-8

(2Z)-N-(2-methylphenyl)but-2-enediamide

Cat. No. B2693025
CAS RN: 305373-28-8
M. Wt: 204.229
InChI Key: XQSUDJVWUBETRJ-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-(2-methylphenyl)but-2-enediamide, also known as N-(2-methylphenyl)but-2-ene-1,4-diamine, is a chemical compound that has been of interest to researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments have been investigated. In

Mechanism Of Action

The mechanism of action of (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide has been found to exhibit cytotoxicity against cancer cells, as well as antibacterial and antifungal activity. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide in laboratory experiments include its potential as an anticancer, antibacterial, and antifungal agent. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

For research on (2Z)-(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide include investigating its potential as a therapeutic agent for various cancers, as well as its mechanism of action and potential toxicity. In addition, further investigation into the antibacterial and antifungal activity of this compound may lead to the development of new antibiotics and antifungal agents.

Synthesis Methods

(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide can be synthesized using a variety of methods. One such method involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate to produce 2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide.

Scientific Research Applications

(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide has been investigated for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been investigated for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

(Z)-N'-(2-methylphenyl)but-2-enediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSUDJVWUBETRJ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(2-methylphenyl)but-2-enediamide

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